2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Overview
Description
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is an aliphatic diol with the chemical formula C8H16O2. It is a crystalline white solid with a melting point of 126 to 134 °C and a boiling point of 210 to 215 °C . This compound is produced as a mixture of cis- and trans-isomers, depending on the relative stereochemistry of the hydroxyl groups . It is primarily used as a monomer for the synthesis of polymeric materials, often as an alternative to bisphenol A in the production of polyesters .
Mechanism of Action
Target of Action
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) is primarily used as a monomer for the synthesis of polymeric materials . It is often used as an alternative to bisphenol A (BPA) in the production of polyesters . Therefore, its primary targets are the polymer chains in the materials it is used to synthesize.
Mode of Action
CBDO interacts with its targets (polymer chains) by integrating into the polymer structure during the synthesis process . This interaction results in changes to the physical and chemical properties of the resulting polymeric material .
Biochemical Pathways
The synthesis of CBDO involves the pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . This process forms a four-membered ring with two hydroxyl groups . The resulting CBDO can then be used in the production of polyesters .
Pharmacokinetics
Its properties relevant to its use in material synthesis include its thermal and mechanical stability .
Result of Action
The integration of CBDO into polymer chains results in materials with high impact resistance, low color, thermal stability, good photooxidative stability, and transparency . Additionally, CBDO-derived polymers have high ductility . The thermal and mechanical properties of CBDO-derived polyesters are often superior to conventional polyesters .
Biochemical Analysis
Biochemical Properties
2,2,4,4-Tetramethyl-1,3-cyclobutanediol plays a significant role in biochemical reactions, particularly in the synthesis of polymeric materials. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the hydrogenation process where enzymes like hydrogenases facilitate the conversion of intermediates to the final product. The rigid structure of this compound prevents the formation of cyclic structures, which is crucial for maintaining the integrity of the polymers .
Cellular Effects
The effects of this compound on cellular processes are not extensively studied. Its role in polymer synthesis suggests that it may influence cell signaling pathways and gene expression indirectly through its polymeric products. These polymers can interact with cellular membranes and potentially affect cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a monomer in polymerization reactions, where it forms covalent bonds with other monomers to create long polymer chains. This process involves enzyme-mediated steps, including the hydrogenation of intermediates. The rigid structure of this compound ensures the stability and durability of the resulting polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is a key factor. It is known to be thermally and mechanically stable, which makes it suitable for long-term studies. Over time, the compound maintains its integrity, and any degradation products are minimal. This stability is crucial for ensuring consistent results in in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to polymer synthesis. It interacts with enzymes such as hydrogenases during the hydrogenation process. The compound’s rigid structure influences the metabolic flux and the levels of metabolites involved in the synthesis of high-performance polyesters .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where polymer synthesis occurs. The compound’s stability ensures that it remains effective throughout the transport and distribution process .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations are crucial for its role in polymer synthesis, ensuring that it interacts with the necessary biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol typically involves the pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . The process can be summarized in the following steps:
Pyrolysis of Isobutyric Anhydride: Isobutyric anhydride is pyrolyzed to form dimethylketene.
Dimerization: Dimethylketene dimerizes to form 2,2,4,4-tetramethylcyclobutanedione.
Hydrogenation: The resulting 2,2,4,4-tetramethylcyclobutanedione is hydrogenated to produce this compound.
Industrial Production Methods
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, a method disclosed in a patent involves dissolving isobutyryl chloride in an organic solvent, adding triethylamine and zinc powder, heating until reflux, and then hydrogenating the resulting product under the action of a catalyst .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-1,3-cyclobutanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is used in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyesters, providing improved glass transition temperature, impact resistance, and transparency.
Material Science: The compound is used in the production of Tritan™ copolyester, a BPA-free alternative for polycarbonate.
Biomedical Research:
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A common monomer used in polycarbonate production but has endocrine-disrupting properties.
Cyclohexanedimethanol (CHDM): Another diol used in polyester synthesis, but with a less rigid structure compared to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.
Uniqueness
This compound is unique due to its rigid cyclobutane ring structure, which imparts superior thermal and mechanical properties to the resulting polyesters. Unlike bisphenol A, it does not exhibit endocrine-disrupting effects, making it a safer alternative for consumer products .
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGHZNSUOHCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044908, DTXSID301263004 | |
Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |
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Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
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CAS No. |
3010-96-6, 2694-23-7, 3039-96-1 | |
Record name | Tetramethyl-1,3-cyclobutanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3010-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694237 | |
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Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
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Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis- | |
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Record name | NSC92373 | |
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Record name | 3010-96-6 | |
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Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
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Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
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Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
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Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers | |
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Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol | |
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Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol?
A1: The molecular formula of this compound is C8H16O2, and its molecular weight is 144.21 g/mol.
Q2: Are there any spectroscopic data available for TMCD?
A2: Yes, studies frequently characterize TMCD using ¹H NMR and ¹³C NMR spectroscopy. [, , , , ]
Q3: Why is TMCD considered a suitable alternative to BPA?
A3: TMCD-based polyesters demonstrate excellent thermal stability, mechanical strength, and optical clarity, making them viable alternatives to BPA-based materials. [, ]
Q4: How does the incorporation of TMCD affect the properties of polyesters?
A4: TMCD's rigid structure contributes to a higher glass transition temperature (Tg) in polyesters, enhancing their thermal resistance. The specific Tg range depends on the TMCD content and other diols used in the copolymer. [, , , , , , , ]
Q5: How does TMCD impact the transparency of polymers?
A5: Incorporating TMCD can lead to completely amorphous polyesters, significantly improving their transparency compared to semi-crystalline counterparts. This is particularly beneficial for applications requiring high optical clarity. [, ]
Q6: Does TMCD improve the barrier properties of polyesters?
A6: While the addition of TMCD might slightly increase oxygen and carbon dioxide permeability in some polyesters, the resulting copolymers still exhibit good barrier properties, making them suitable for specific packaging applications. [, ]
Q7: What about the impact resistance of TMCD-containing polyesters?
A7: Research indicates that impact resistance is inversely proportional to TMCD content. Specific compositions with TMCD can achieve a balance of high Tg and high impact resistance, expanding their application range. []
Q8: What is the role of organotin catalysts in TMCD-based polyester synthesis?
A8: Organotin catalysts, like dimethyltin oxide, are crucial for the esterification of TMCD with terephthalic acid. DFT studies suggest they facilitate an intramolecular acyl-transfer mechanism, aiding in polyester formation. []
Q9: Can TMCD be synthesized through a ketene-based route?
A9: Yes, a versatile approach utilizing the dimerization of ketenes, derived from Meldrum's acid, allows the synthesis of structurally diverse cyclobutanediol (CBDO) monomers, including TMCD. This method offers flexibility in tuning the physical properties of the resulting polymers. []
Q10: Have computational methods been used to study TMCD?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of organotin-catalyzed esterification reactions involving TMCD and terephthalic acid, providing insights into the reaction pathway. []
Q11: How does modifying the cyclobutanediol structure impact polymer properties?
A11: The structural diversity of CBDO monomers, achievable through synthetic modifications, allows for tuning the physical properties of the resulting polyesters. For example, varying the substituents on the cyclobutane ring can significantly influence the glass transition temperature. [, ]
Q12: Is TMCD resistant to hydrolysis?
A12: Polyformals of TMCD have shown remarkable resistance to hydrolysis, particularly under alkaline conditions, highlighting their potential for applications requiring durability in challenging environments. []
Q13: Are there concerns about the endocrine disruption potential of TMCD?
A13: While TMCD is considered a BPA alternative, research suggests it might possess endocrine-disrupting effects. Further studies are needed to evaluate its long-term health consequences. [, ]
Q14: What are the considerations for recycling and waste management of TMCD-containing materials?
A14: Research into the recyclability and life cycle assessment of TMCD-based polymers is crucial for developing sustainable practices and minimizing environmental impact. [, ]
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